4-(5-Isopropylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline
Description
4-(5-Isopropylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline is a benzoxazole derivative characterized by a benzo[d]oxazol-2-yl core substituted with an isopropyl group at the 5-position and a dimethylaniline moiety at the 4-position. Benzoxazole derivatives are widely studied for their diverse applications, ranging from biomedical imaging to materials science. Specifically, this compound’s structural features—such as the electron-rich dimethylaniline group and the hydrophobic isopropyl substituent—impart unique photophysical and biochemical properties. For instance, analogous benzoxazole derivatives have been investigated as positron emission tomography (PET) probes for Alzheimer’s disease due to their affinity for amyloid plaques , and as eco-friendly corrosion inhibitors for industrial metals .
Properties
Molecular Formula |
C18H20N2O |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C18H20N2O/c1-12(2)14-7-10-17-16(11-14)19-18(21-17)13-5-8-15(9-6-13)20(3)4/h5-12H,1-4H3 |
InChI Key |
CGYIYSLBQVZORG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(5-Isopropylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline typically involves the reaction of 5-isopropylbenzo[d]oxazole with N,N-dimethylaniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(5-Isopropylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
4-(5-Isopropylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(5-Isopropylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
4-(2-(5-Chlorobenzo[d]oxazol-2-yl)vinyl)-N,N-dimethylaniline (CAS 69642-56-4)
- Substituents : Chloro group at the 5-position of benzoxazole and a vinyl linker between benzoxazole and dimethylaniline.
- Molecular Weight : 298.77 .
- The vinyl group introduces conjugation, altering electronic properties (e.g., fluorescence) and adsorption behavior. This structural feature is critical in corrosion inhibition, as seen in the related compound (E)-4-(2-(benzo[d]oxazol-2-yl)vinyl)-N,N-dimethylaniline (BOD), which adsorbs efficiently on metal surfaces .
- Applications : Primarily used as a chemical intermediate; the chloro group may facilitate further functionalization .
(E)-4-(2-(Benzo[d]oxazol-2-yl)vinyl)-N,N-dimethylaniline (BOD)
- Substituents : Vinyl linker instead of direct aryl bonding.
- Key Differences: The vinyl group enhances π-conjugation, improving fluorescence properties and corrosion inhibition efficiency. BOD reduces capacitance at metal/solution interfaces by 30% in acidic environments, demonstrating superior adsorption compared to non-vinyl analogues . Lack of isopropyl group: Reduces steric hindrance, allowing closer interaction with metal surfaces.
3-(Benzo[d]oxazol-2-yl)-2-methylaniline (CAS 313549-87-0)
- Substituents : Methyl group on the aniline ring.
- Positional isomerism: The methyl group at the 2-position (ortho to the benzoxazole linkage) introduces steric effects that may hinder binding to biological targets .
Heterocyclic Analogues
1-Isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one
- Core Structure : Benzoimidazolone instead of benzoxazole.
- Key Differences :
- Replacement of oxygen with nitrogen in the heterocycle alters hydrogen-bonding capacity and electronic properties. Benzoimidazolones exhibit stronger basicity, influencing interactions with enzymes like acetylcholinesterase .
- Synthetic Route : Prepared via N-alkylation and cyclization, contrasting with the direct acylation methods used for benzoxazoles .
Tris(4-(benzo[d]oxazol-2-yl)phenyl)phosphine oxide (4-TBOPO)
- Core Structure : Phosphine oxide with three benzoxazole-substituted phenyl groups.
- Key Differences: The phosphine oxide group introduces blue fluorescence (λem = 450 nm) under UV excitation, highlighting the role of benzoxazole in luminescent materials . Bulkier Structure: Limits solubility in polar solvents compared to the monomeric target compound.
Biomedical Probes
¹⁸F-Labeled Benzoxazole Derivatives (e.g., [(18)F]32)
- Substituents : Pegylated chains (e.g., 2-(2-(2-fluoroethoxy)ethoxy)ethoxy) for radiochemical labeling.
- Key Differences: Pegylation improves blood-brain barrier penetration and pharmacokinetics, critical for in vivo PET imaging of amyloid plaques. The target compound lacks this feature but could be similarly modified for enhanced bioavailability . Dimethylaniline vs.
Corrosion Inhibitors
Molecular Docking and Electronic Properties
- BOD : Demonstrated strong binding to the 3tt8-hormone receptor (binding energy: −8.2 kcal/mol), attributed to its planar structure and conjugated system .
Biological Activity
4-(5-Isopropylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : CHNO
- Molecular Weight : 318.41 g/mol
- CAS Number : 2413247-29-5
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its effects on muscular atrophy and potential anti-inflammatory properties.
- Muscle Preservation : Research indicates that this compound may inhibit muscular degradation, particularly in conditions like Duchenne muscular dystrophy (DMD). It acts as a muscle degradation inhibitory compound, which is critical for maintaining muscle mass during atrophy conditions .
- Anti-inflammatory Effects : The compound has also shown promise as an anti-inflammatory agent, which may contribute to its muscle-preserving effects by reducing inflammation-related muscle damage .
Study 1: Muscle Degradation Inhibition
A study published in a patent document details the use of this compound in treating muscular deterioration. The findings suggest that the compound effectively reduces injury to diaphragm muscle fibers during ventilator use, indicating its therapeutic potential in clinical settings .
Study 2: Anti-inflammatory Properties
In another investigation, the compound was assessed for its anti-inflammatory properties. The results indicated a significant reduction in inflammatory markers in treated subjects compared to controls, supporting its role as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
